molecular formula C13H9Li B1248772 9H-Fluoren-9-yllithium CAS No. 881-04-9

9H-Fluoren-9-yllithium

Cat. No.: B1248772
CAS No.: 881-04-9
M. Wt: 172.2 g/mol
InChI Key: MDQUTQCPJZOGGT-UHFFFAOYSA-N
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Description

Fundamental Principles of Carbanion Chemistry

At the heart of organolithium chemistry is the concept of the carbanion, an anion in which a carbon atom has an unshared pair of electrons and bears a negative charge. libretexts.org The stability of a carbanion is a critical factor governing its formation and reactivity. Several factors influence carbanion stability, including induction, hybridization, and, most importantly in the context of the fluorenyl system, resonance and aromaticity. google.comiupac.org

The fluorenyl anion, formed by the deprotonation of fluorene (B118485) at the C9 position, exhibits remarkable stability. wikipedia.org This stability is attributed to the delocalization of the negative charge over the entire tricyclic aromatic system. The pKa of fluorene, a measure of the acidity of the C-H bond at the 9-position, is approximately 22.6 in dimethyl sulfoxide (B87167) (DMSO). libretexts.orgwikipedia.org This relatively low pKa for a hydrocarbon indicates the significant stabilization of the resulting conjugate base, the fluorenyl anion. The anion's stability is a direct consequence of its aromatic character, as the delocalized π-electron system, including the lone pair on C9, fulfills Hückel's rule (4n+2 π electrons). libretexts.org This aromatic stabilization is the primary reason for the facile formation of the fluorenyl anion and its subsequent utility in organic synthesis. wikipedia.org

Historical Context and Evolution of 9H-Fluoren-9-yllithium Chemistry

The journey of organolithium chemistry began in the early 20th century, with Wilhelm Schlenk's pioneering synthesis of the first organolithium compounds, ethyllithium, in 1917. numberanalytics.comnih.gov This discovery opened the door to a new class of highly reactive and versatile reagents. nih.gov The development of techniques to handle these air- and moisture-sensitive compounds was crucial for their widespread adoption in synthetic chemistry. nih.govresearchgate.net

The exploration of the fluorenyl system in the context of organometallic chemistry followed the broader advancements in the field. The acidity of the methylene (B1212753) bridge in fluorene was recognized, leading to investigations into its deprotonation to form the stable fluorenyl anion. wikipedia.org The formation of this compound is a classic example of metallation, a common method for preparing organolithium reagents. wikipedia.org This reaction typically involves the treatment of fluorene with a strong organolithium base, such as n-butyllithium, which readily abstracts a proton from the C9 position.

The intense color of the fluorenyl anion, often described as deep red or orange, provided a convenient visual indicator for its formation. wikipedia.orgcdnsciencepub.com Early studies focused on understanding the structure and reactivity of this stable carbanion. Research has since expanded to explore its applications as a nucleophile in various reactions, including alkylations and additions to carbonyl compounds. The stability and well-defined reactivity of this compound have also made it a useful tool for studying the fundamental principles of carbanion stereochemistry and ion pairing phenomena in solution. iupac.org

Below is a data table summarizing some key properties of 9H-Fluorene, the precursor to this compound.

PropertyValue
IUPAC Name9H-Fluorene
CAS Number86-73-7
Molar Mass166.223 g·mol⁻¹
Melting Point116 to 117 °C (241 to 243 °F; 389 to 390 K)
Boiling Point295 °C (563 °F; 568 K)
Acidity (pKa in DMSO)22.6
Data sourced from libretexts.orgwikipedia.org

The following table presents some of the chemical properties of this compound.

PropertyValue
Molecular FormulaC₁₃H₉Li
Molecular Weight172.155
CAS Number881-04-9
AppearanceTypically a colored solution (e.g., orange, red)
Data sourced from lookchem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;9H-fluoren-9-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9.Li/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1-9H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQUTQCPJZOGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[CH-]1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007935
Record name Lithium 9H-fluoren-9-ide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881-04-9
Record name Lithium fluorenate
Source ChemIDplus
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Record name Lithium 9H-fluoren-9-ide
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Record name 9H-fluoren-9-yllithium
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Synthetic Methodologies for 9h Fluoren 9 Yllithium

Direct Deprotonation of 9H-Fluorene

The relatively high acidity of the protons at the C9 position of fluorene (B118485) allows for its deprotonation by strong bases. thieme-connect.de This method is the most common and straightforward approach to 9H-fluoren-9-yllithium.

Alkyl-lithium reagents, such as n-butyllithium (n-BuLi) and methyllithium, are frequently used for the deprotonation of 9H-fluorene. thieme-connect.dedtu.dk The reaction is typically carried out in an inert aprotic solvent. The choice of the alkyl-lithium base can influence the reaction rate and efficiency. For instance, n-BuLi is a widely used and commercially available option that effectively deprotonates fluorene to yield the desired lithium salt. dtu.dk

Table 1: Deprotonation of 9H-Fluorene with Alkyl-Lithium Bases

Alkyl-Lithium Base Solvent Typical Temperature Reference
n-Butyllithium (n-BuLi) Tetrahydrofuran (B95107) (THF) 0 °C to room temperature dtu.dk
Methyllithium (MeLi) Diethyl ether Not specified thieme-connect.de

This table is interactive. Click on the headers to sort the data.

Lithium amide bases, particularly lithium diisopropylamide (LDA), are also effective for the deprotonation of 9H-fluorene. organicchemistrydata.org LDA is a strong, non-nucleophilic base, which can be advantageous in preventing unwanted side reactions. organicchemistrydata.org The use of other lithium amides, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or lithium hexamethyldisilazide (LiHMDS), is also possible, with the choice often depending on the specific steric and electronic requirements of the substrate and subsequent reactions. organicchemistrydata.org

Table 2: Deprotonation of 9H-Fluorene with Lithium Amide Bases

Lithium Amide Base Abbreviation pKa of Conjugate Acid Key Features Reference
Lithium Diisopropylamide LDA ~36 Commonly used, inexpensive organicchemistrydata.org
Lithium 2,2,6,6-Tetramethylpiperidide LiTMP ~37 Highly hindered, very strong base organicchemistrydata.org
Lithium Hexamethyldisilazide LiHMDS ~30 Weaker base, useful for sensitive substrates organicchemistrydata.org

This table is interactive. Click on the headers to sort the data.

The choice of solvent is critical for the successful deprotonation of 9H-fluorene. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly employed as they effectively solvate the lithium cation, promoting the dissociation of the organolithium aggregate and increasing its reactivity. orgsyn.orgweebly.com The polarity and coordinating ability of the solvent can significantly impact the rate and efficiency of the metalation. weebly.com

Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to enhance the reactivity of alkyl-lithium bases. chimia.ch TMEDA chelates the lithium ion, breaking down the organolithium aggregates into more reactive monomeric or dimeric species, thereby accelerating the deprotonation process. researchgate.net The use of such additives can be particularly beneficial when using less reactive bases or when dealing with less acidic substrates.

Transmetalation Strategies

Transmetalation offers an alternative route to this compound, which can be particularly useful when direct deprotonation is not feasible or leads to undesired side reactions.

Lithium-halogen exchange is a powerful method for the preparation of organolithium compounds. wikipedia.org This reaction involves the treatment of an organic halide with an organolithium reagent, resulting in the exchange of the halogen atom for a lithium atom. numberanalytics.com In the context of synthesizing this compound, this would involve the reaction of a 9-halofluorene (e.g., 9-bromofluorene (B49992) or 9-iodofluorene) with an alkyl-lithium reagent, typically n-butyllithium or tert-butyllithium. harvard.eduscribd.com The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This method is often very fast, even at low temperatures. harvard.edu

Table 3: Lithium-Halogen Exchange for this compound Synthesis

Halogen at C9 Organolithium Reagent Key Considerations Reference
Bromo (Br) n-Butyllithium (n-BuLi) Common and effective harvard.edu
Iodo (I) tert-Butyllithium (t-BuLi) Faster exchange rate than bromine scribd.com

This table is interactive. Click on the headers to sort the data.

While less common, other metal-lithium exchange reactions could potentially be employed. This might involve the reaction of an organotin or organomercury derivative of fluorene with an organolithium reagent. However, these methods are generally less favored due to the toxicity of the metal byproducts. The principle relies on the exchange of a less electropositive metal with the more electropositive lithium.

The synthesis of this compound is a well-established process in organic chemistry, with direct deprotonation of 9H-fluorene being the most prevalent and convenient method. The choice of a suitable strong base, such as an alkyl-lithium or a lithium amide, in an appropriate solvent system is crucial for high efficiency. Transmetalation, particularly through lithium-halogen exchange, provides a valuable alternative, especially for substrates where direct deprotonation might be problematic. The selection of the optimal synthetic route depends on factors such as the availability of starting materials, desired reaction conditions, and the nature of subsequent transformations.

Structural and Spectroscopic Characterization of 9h Fluoren 9 Yllithium

Electronic Structure and Delocalization of the Fluorenyl Carbanion

The formation of the 9H-fluorenyl anion from its parent hydrocarbon, 9H-fluorene, results in a species with distinct electronic properties, primarily governed by the principles of aromaticity and charge delocalization.

Aromaticity and Stability Considerations of the 9H-Fluorenyl Anion

The deprotonation of the C9-H bond in fluorene (B118485) yields the 9H-fluorenyl anion, a highly stable carbanion. numberanalytics.com The stability of this anion is primarily attributed to its aromatic character. The five-membered ring of the fluorenyl anion contains a delocalized system of 6 π-electrons (4 from the two double bonds and 2 from the lone pair on the C9 carbon), which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). This delocalization distributes the negative charge over the entire fused ring system, significantly stabilizing the ion. numberanalytics.com The anion is described as having an intense orange color.

The acidity of the C9-H protons in fluorene provides a quantitative measure of the anion's stability. In dimethyl sulfoxide (B87167) (DMSO), the pKₐ of fluorene is 22.6, indicating it is a relatively strong carbon acid. This acidity is a direct consequence of the stabilization of its conjugate base, the fluorenyl anion. numberanalytics.com Theoretical studies comparing fluorenyl ions with phenalenyl ions further explore the nuances of their aromaticity, confirming that the fluorenyl dianion is aromatic. wikipedia.org

Table 1: Acidity of 9H-Fluorene

CompoundSolventpKₐReference
9H-FluoreneDMSO22.6 numberanalytics.com

Influence of Substituents on Carbanion Electronic Properties

The electronic properties of the fluorenyl carbanion can be modulated by introducing substituents onto the fluorene framework. These substituents can alter the charge distribution, stability, and photophysical properties of the anion.

Studies on 9-arylfluorenyl anions have shown that substituents on the aryl group can perturb the excited state of the carbanion. The excited-state lifetimes are influenced by the energy of the π* orbital associated with the substituent. Research has explored the photophysics of these substituted anions, including their fluorescence quantum yields and decay rates. The introduction of a methyl group at the 3-position of a fluorenyl benzoate (B1203000) derivative was found to increase the basicity of the carboxylate and weaken the C-H bond at the 9-position, enhancing its rate of oxidation. acs.org This demonstrates that even substituents not directly on the five-membered ring can exert significant electronic influence through the conjugated system. acs.org

Solution-Phase Behavior: Aggregation and Solvation

Like many organolithium compounds, 9H-Fluoren-9-yllithium exhibits complex behavior in solution, characterized by an interplay between ion pairing, solvation, and the formation of higher-order aggregates. wikipedia.orgnumberanalytics.com

Ion-Pairing Phenomena: Contact vs. Solvent-Separated Ion Pairs

In solution, this compound exists as an equilibrium of different ion-pair structures, primarily contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). nih.govcdnsciencepub.com

Contact Ion Pair (CIP): The lithium cation and the fluorenyl anion are in direct contact, with the cation typically coordinated to the π-face of the five-membered ring. nih.gov

Solvent-Separated Ion Pair (SSIP): One or more solvent molecules are intercalated between the lithium cation and the fluorenyl anion. The cation is fully solvated, and its interaction with the anion is purely electrostatic. nih.govnih.gov

The equilibrium between CIPs and SSIPs is highly dependent on the solvent and temperature. Spectroscopic methods, such as UV-Vis and NMR, are crucial for distinguishing these species. cdnsciencepub.comlookchem.com In fluorenyl systems, the absorption maximum (λ_max) shifts to longer wavelengths (a bathochromic shift) as the ion pair changes from a CIP to an SSIP. cdnsciencepub.com This is because the cation's influence on the anion's electronic structure is diminished in the SSIP. Computational studies on THF-solvated fluorenyl lithium predict that the resting state of the CIP is a trisolvate, which can then associate with another solvent molecule to form a tetrasolvated SSIP. nih.gov NMR techniques, such as ⁷Li relaxation studies and ⁶Li,¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY), provide direct evidence of these ion-pairing phenomena and can be used to determine the rates of interconversion between the different ion-pair states. researcher.life

Oligomeric Structures of this compound (Dimers, Tetramers, Higher Aggregates)

Organolithium reagents commonly form aggregates (dimers, tetramers, or higher oligomers) in solution, a behavior driven by the stabilization of the polar C-Li bond. wikipedia.orgethz.chwiley.com The degree of aggregation is influenced by the steric bulk of the organic group and the nature of the solvent. osi.lv While specific studies detailing the precise oligomeric structures of unsubstituted this compound are limited, evidence from related systems and substituted derivatives strongly suggests it follows this trend.

NMR studies have indicated that aggregation of lithium fluorenide may occur in solvents like diethyl ether. researcher.life X-ray crystallography of a substituted derivative, 9-[2-(dimethylamino)ethyl]fluorenyl lithium, revealed a dimeric structure in the solid state. rsc.org The reactivity of organolithium compounds is often inversely related to their aggregation state, with less aggregated species like monomers and dimers being more reactive than larger tetramers or hexamers. numberanalytics.comresearchgate.net It is therefore understood that an equilibrium exists between these various oligomeric forms in solution.

Table 2: Common Aggregation States of Organolithium Reagents

Organolithium CompoundTypical Aggregation State (in Hydrocarbon Solvent)Reference
MethyllithiumTetramer wikipedia.org
n-ButyllithiumHexamer wikipedia.org
tert-ButyllithiumTetramer wikipedia.org
Lithium diisopropylamide (LDA)Dimer (in THF) ethz.ch
Substituted Fluorenyl LithiumDimer (solid state) rsc.org

Effects of Counterion Identity and Solvent Polarity on Aggregation State

The structure of the ion pair and the degree of aggregation are profoundly influenced by the solvent polarity and the identity of the counterion.

Solvent Polarity: The choice of solvent is critical in determining the state of this compound in solution.

Non-polar solvents (e.g., hexane, benzene) poorly solvate the lithium cation, favoring the formation of higher aggregates and contact ion pairs. numberanalytics.com

Polar aprotic solvents (e.g., tetrahydrofuran (B95107) (THF), dimethoxyethane (DME)) are Lewis bases that can coordinate to the lithium cation. numberanalytics.com This solvation process breaks down the aggregates into smaller units (dimers or monomers) and promotes the transition from contact ion pairs to solvent-separated ion pairs. osi.lvrsc.org The ability of the solvent to solvate the cation generally increases with its polarity and coordinating ability (e.g., DME > THF > diethyl ether). cdnsciencepub.com For lithium enolates, aggregation is significantly higher in a less coordinating ether like methyl tert-butyl ether (MTBE) compared to THF. researchgate.net

Counterion Identity: The nature of the alkali metal counterion (Li⁺, Na⁺, K⁺, etc.) affects the ion-pairing equilibrium. The size and hardness of the cation are key factors. numberanalytics.comcsun.edu

Smaller, "harder" cations like Li⁺ have a high charge density and a strong affinity for solvent molecules. This promotes the formation of SSIPs in polar coordinating solvents. nih.gov

Larger, "softer" cations like K⁺ or Cs⁺ have a lower charge density and interact less strongly with the solvent. Consequently, they have a greater tendency to form and remain as contact ion pairs, even in relatively polar solvents. cdnsciencepub.comlookchem.com Studies on anionic surfactants show that the counterion radius can impact micelle aggregation numbers, demonstrating the importance of cation size in self-assembly processes. csun.edu The binding of the counterion is a crucial driving force in the aggregation of some anionic species. acs.org

Solid-State Analysis and Coordination Geometry

The solid-state structure of this compound reveals critical insights into the nature of the carbon-lithium bond and the coordination preferences of the lithium cation. These structures are highly dependent on the presence and type of coordinating solvent molecules, which solvate the lithium ion and influence its placement relative to the fluorenyl anion.

X-ray crystallography provides definitive evidence of the molecular structure of this compound in the solid state. The structure of unsolvated fluorenyllithium features a polymeric arrangement where the lithium cation interacts with the fluorenyl anions.

A well-characterized example is the diethyl ether (DEE) complex, [Li(C₁₃H₉)(DEE)₂]. In the crystal structure of this complex, the lithium cation is coordinated by two DEE molecules and interacts directly with the fluorenyl anion. This interaction is not with the entire π-system, but is localized to specific carbon atoms. oup.com In contrast, the structure of 9,9-dilithiofluorene complexed with tetrahydrofuran (THF) shows a more complex polymeric chain where lithium atoms are bridged by both fluorenylidene units and THF molecules. libretexts.org In this doubly-lithiated species, the C9 carbon atom achieves a remarkable coordination number of six, being bonded to four lithium ions and the two adjacent carbons of the fluorene ring. libretexts.org

Table 1: Selected Crystallographic Data for a this compound Complex
Parameter[Li(C₁₃H₉)(DEE)₂]
Formula C₂₁H₂₇LiO₂
Crystal System Monoclinic
Space Group P2₁/n
Li-C9 Distance (Å) 2.26
Li-C10 Distance (Å) 2.31
Coordination to Anion η²
Reference oup.com

The coordination geometry of the lithium ion in fluorenyl complexes is a key feature revealed by solid-state analysis. In the absence of strongly coordinating ligands, the lithium cation in unsolvated fluorenyllithium tends to adopt a position that maximizes its interaction with the π-electron density of the aromatic anion.

However, the introduction of coordinating ligands like diethyl ether (DEE) or tetrahydrofuran (THF) fundamentally alters this arrangement. In the [Li(C₁₃H₉)(DEE)₂] complex, the lithium ion is pulled away from a central π-coordination position and adopts a localized, side-on η²-arrangement, interacting specifically with carbons C9 and C10. oup.com Quantum chemical calculations suggest this shift is not due to crystal packing forces but rather to intramolecular steric interactions introduced by the bulky ether ligands. oup.com In the case of 9,9-dilithiofluorene, the lithium cations exhibit varied coordination, with one being described as η³ and the other as η⁵, both shifted towards the C9 position. libretexts.org This demonstrates the flexibility of the lithium ion's coordination, which is dictated by a delicate balance between maximizing electrostatic interaction with the carbanion and accommodating the steric and electronic demands of solvent ligands.

Spectroscopic Probes for Structural and Electronic Characterization

Spectroscopic techniques are invaluable for characterizing the structure of this compound in solution, where it often exists as an equilibrium between different ion pair species. The nature of this equilibrium is highly sensitive to the solvent, temperature, and concentration.

NMR spectroscopy is a powerful tool for studying the structure and dynamics of ion pairs in solution. The chemical shifts of the fluorenyl protons and carbons are particularly sensitive to the location of the lithium cation. In solution, this compound can exist as "contact ion pairs" (CIP), where the lithium cation is closely associated with the fluorenyl anion, or as "solvent-separated ion pairs" (SSIP), where solvent molecules fully encapsulate the lithium cation, separating it from the anion.

The equilibrium between CIP and SSIP is rapid on the NMR timescale, resulting in a single, population-averaged set of signals. The position of these signals provides information about the predominant species. In solvents like tetrahydrofuran (THF), lowering the temperature shifts the equilibrium towards the more stable SSIP, causing a noticeable upfield shift (increased shielding) for the fluorenyl protons. cdnsciencepub.com The degree of shielding for the protons in THF has been shown to depend on the alkali metal counterion, following the order Li > Rb > K > Na, which reflects the different polarizing abilities of the cations in the contact ion pair. cdnsciencepub.com

⁷Li NMR provides direct information about the electronic environment of the lithium nucleus. The chemical shift of ⁷Li is sensitive to the degree of ion pairing. Generally, a greater degree of aggregation or contact ion pairing leads to a more upfield chemical shift. researchgate.netosf.io

Table 2: General NMR Chemical Shift Trends for this compound Ion Pairs
NucleusIon Pair TypeGeneral Chemical Shift ObservationRationale
¹H / ¹³C Contact Ion Pair (CIP)Downfield Shift (Deshielded)The close proximity of the Li⁺ cation polarizes and withdraws electron density from the fluorenyl ring system. cdnsciencepub.com
¹H / ¹³C Solvent-Separated Ion Pair (SSIP)Upfield Shift (Shielded)The Li⁺ cation is solvated and further from the anion, resulting in higher electron density on the fluorenyl ring compared to the CIP. cdnsciencepub.com
⁷Li Contact Ion Pair (CIP)Upfield ShiftIncreased shielding at the lithium nucleus due to direct interaction with the carbanionic charge. osf.io
⁷Li Solvent-Separated Ion Pair (SSIP)Downfield ShiftThe lithium nucleus is primarily influenced by the surrounding solvent molecules, resembling a solvated Li⁺ salt. osf.io

Infrared spectroscopy probes the vibrational modes of the fluorenyl anion. The formation of the anion from neutral fluorene leads to significant changes in the IR spectrum, reflecting the altered bond orders and charge distribution. Experimental data for the fluorenyl anion has been obtained using techniques such as infrared predissociation (IRPD) action spectroscopy. acs.org

The spectrum shows several characteristic bands. The two most intense absorptions are an out-of-plane C-H bending mode (γCH) and a mode with mixed character from C-C stretching and in-plane C-H bending (νCC and δCH). acs.org

Table 3: Prominent Infrared Absorption Bands of the Fluorenyl Anion (C₁₃H₉⁻)
Wavenumber (cm⁻¹)IntensityVibrational AssignmentReference
703StrongOut-of-plane C-H bending (γCH) acs.org
1316StrongMixed C-C stretch and in-plane C-H bend (νCC + δCH) acs.org
1421WeakC-C stretch + C-H bend (νCC + δCH) acs.org
1461StrongC-C stretch + C-H bend (νCC + δCH) acs.org
1487StrongUnassigned acs.org

The electronic transitions of the fluorenyl anion are readily observed by UV-Vis spectroscopy and are highly diagnostic of the ion-pairing state. Contact ion pairs and solvent-separated ion pairs have distinct absorption maxima (λ_max), allowing for the quantitative study of their equilibrium.

In general, the absorption maximum for the SSIP occurs at a longer wavelength (lower energy) than that of the CIP. For example, in a dimethoxyethane (DME)-benzene mixture, the CIP of fluorenyllithium absorbs at approximately 352 nm, while the SSIP absorbs at 373 nm. oup.com The λ_max of the SSIP is largely independent of the specific alkali counterion, whereas the λ_max of the CIP is sensitive to the cation's identity, shifting to longer wavelengths as the cation size increases (Li⁺ < Na⁺ < K⁺). This is attributed to the decreasing polarizing power of the larger cations in the intimate ion pair.

Fluorescence spectroscopy reveals details about the excited state of the ion pairs. The fluorescence lifetimes and emission spectra vary significantly with the cation, solvent, and ion pair type. acs.org In many cases, the fluorescence lifetime increases upon cooling. An interesting phenomenon observed is the potential for an "off-centre" displacement of the cation in the excited state of the contact ion pair, leading to a more relaxed, lower-energy emissive state. researchgate.netacs.org

Table 4: UV-Vis Absorption Maxima (λ_max) for this compound Ion Pairs
Ion Pair TypeSolvent Systemλ_max (nm)Reference
Contact Ion Pair (CIP)DME-Benzene~352 oup.com
Solvent-Separated Ion Pair (SSIP)DME-Benzene~373 oup.com
Contact Ion Pair (CIP)Tetrahydrofuran (THF)~346
Solvent-Separated Ion Pair (SSIP)Tetrahydrofuran (THF)~373

Time-Resolved Spectroscopic Investigations of Transient Species

Time-resolved spectroscopy is a powerful class of techniques used in physics and physical chemistry to study dynamic processes within materials and chemical compounds. wikipedia.org These methods are essential for observing and characterizing transient species—short-lived intermediates that form during a chemical reaction or after photoexcitation. By employing a pump-probe approach, where an initial laser pulse (the pump) initiates a process and a subsequent pulse (the probe) monitors the changes as a function of time, it is possible to track events on timescales ranging from nanoseconds down to femtoseconds (10⁻¹⁵ s). wikipedia.orgcaltech.edu Techniques such as transient absorption spectroscopy, time-resolved fluorescence, and time-resolved infrared spectroscopy provide crucial data on the electronic and structural properties of these fleeting intermediates, which are often missed by conventional spectroscopic methods. wikipedia.orgrsc.org

In the context of this compound and related fluorenyl systems, time-resolved spectroscopy has been instrumental in elucidating the dynamics of ion-pairing, photo-induced processes, and the behavior of reactive intermediates. The fluorenyl anion, the core component of this compound, is a well-stabilized, aromatic carbanion that serves as a model system for studying these phenomena. nih.govmdpi.com

Research has utilized techniques like laser flash photolysis to generate and study transient species derived from fluorene compounds. For instance, the laser flash photolysis of 9-hydroxy-9-fluorenecarboxylic acid in hexafluoro-2-propanol generated a transient species with a maximum absorption (λmax) at 495 nm. This species was identified as a zwitterion, the 9-carboxylate-9-fluorenyl cation. acs.org In the presence of a strong acid, a different transient, the 9-carboxy-9-fluorenyl cation, was observed with a λmax at 560 nm. acs.org

Time-resolved fluorescence spectroscopy has been applied to investigate the dynamics of excited states in fluorenyl-containing molecules. A study on di-9H-fluoren-9-yldimethylsilane identified at least three distinct excited-state species. nih.gov Global analysis of the fluorescence decay revealed two locally excited (LE) states with lifetimes of 0.70 ns and 1.75 ns, and an excimer state with a significantly longer lifetime of 7.34 ns. The LE states showed a maximum emission around 320 nm, while the excimer state emission was red-shifted to approximately 400 nm. nih.gov The 0.70 ns lifetime was associated with the conversion of an initial LE state to the more stable excimer state. nih.gov

Furthermore, the dynamics of ion-pairing in lithium fluorenide solutions have been investigated. The interconversion between tight and loose ion pairs represents a dynamic equilibrium involving transient structures. researcher.life Utilizing ⁷Li NMR relaxation studies, the rate constant for the tight-to-loose ion-pair conversion at -60°C in 2-methyltetrahydrofuran (B130290) was determined to be 2.3 × 10⁴ s⁻¹, with the reverse process occurring at a rate of 2.6 × 10³ s⁻¹. researcher.life These studies highlight how spectroscopic techniques can probe the rapid structural changes occurring even in the ground state of organometallic compounds like this compound.

The table below summarizes key findings from time-resolved spectroscopic investigations on transient species related to the fluorenyl system.

Parent Compound/System Transient Species Spectroscopic Technique Key Spectroscopic Data Lifetime/Rate
9-Hydroxy-9-fluorenecarboxylic Acid9-Carboxylate-9-fluorenyl cation (zwitterion)Laser Flash Photolysisλmax = 495 nmTransient
9-Hydroxy-9-fluorenecarboxylic Acid (in acid)9-Carboxy-9-fluorenyl cationLaser Flash Photolysisλmax = 560 nmTransient
Di-9H-fluoren-9-yldimethylsilaneLocally Excited (LE) State 1Time-Resolved Fluorescenceλmax ≈ 320 nm0.70 ± 0.04 ns
Di-9H-fluoren-9-yldimethylsilaneLocally Excited (LE) State 2Time-Resolved Fluorescenceλmax ≈ 320 nm1.75 ± 0.02 ns
Di-9H-fluoren-9-yldimethylsilaneExcimer StateTime-Resolved Fluorescenceλmax ≈ 400 nm7.34 ± 0.02 ns
Lithium FluorenideTight/Loose Ion Pairs⁷Li NMR Relaxation-k (tight→loose) = 2.3 × 10⁴ s⁻¹

Reactivity and Mechanistic Pathways Involving 9h Fluoren 9 Yllithium

Nucleophilic Reactivity at the 9-Position

The primary mode of reactivity for 9H-Fluoren-9-yllithium involves the carbon atom at the 9-position acting as a nucleophile. This reactivity is harnessed in a variety of synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds.

As a strong nucleophile, this compound readily reacts with a wide range of electrophiles. The carbon-lithium bond is highly polarized, rendering the C-9 carbon electron-rich and prone to attack electrophilic centers. This general reactivity forms the basis for the specific reactions detailed in the subsequent sections, where various classes of electrophiles are "trapped" by the fluorenyl anion to yield 9-substituted fluorene (B118485) derivatives.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is an effective reagent for this purpose.

Alkylation: The reaction of this compound with alkyl halides proceeds via a nucleophilic substitution mechanism (SN2) to afford 9-alkylfluorene derivatives. The reaction's efficiency can be influenced by the nature of the alkyl halide and the solvent. For instance, the synthesis of α-(9-fluorenyl)-ω-bromoalkane derivatives is achieved through the stoichiometric reaction of 9-fluorenyllithium with α,ω-dibromoalkanes. Solvent choice is critical in this reaction; weakly polar solvents are preferred to minimize the formation of doubly substituted by-products ucalgary.ca. The synthesis of 9,9-dialkylfluorenes has also been successfully accomplished using this methodology.

Acylation: The reaction with acylating agents, such as acetyl chloride, yields 9-acetylfluorene. However, this reaction is often accompanied by the formation of several by-products. The initially formed product, 9-acetylfluorene, is itself susceptible to nucleophilic attack by another equivalent of 9-fluorenyllithium. This subsequent reaction leads to the formation of 1,1-di(9-fluorenyl)ethanol masterorganicchemistry.comchemistrysteps.com. Furthermore, the enolate of 9-acetylfluorene can be acetylated, producing 9-(1-acetoxyethylidene)fluorene as another significant by-product libretexts.org.

Reactant 1Reactant 2Product(s)Reaction Type
This compoundα,ω-Dibromoalkaneα-(9-Fluorenyl)-ω-bromoalkaneAlkylation
This compoundAcetyl Chloride9-Acetylfluorene, 1,1-Di(9-fluorenyl)ethanol, 9-(1-Acetoxyethylidene)fluoreneAcylation

This compound readily adds to the electrophilic carbon of carbonyl groups and nitriles.

Addition to Carbonyls: As demonstrated in the acylation side-reactions, this compound attacks the carbonyl carbon of ketones. The reaction with 9-acetylfluorene results in the formation of a tertiary alcohol, 1,1-di(9-fluorenyl)ethanol, after acidic workup masterorganicchemistry.comchemistrysteps.com. This reactivity is general for other ketones and aldehydes, providing a route to 9-substituted fluoren-9-ols.

Addition to Nitriles: Organolithium reagents add to the carbon-nitrogen triple bond of nitriles to form an intermediate imine anion upon nucleophilic attack. This intermediate is stable to further addition. Subsequent acidic hydrolysis of the imine anion leads to the formation of a ketone ucalgary.cachemistrysteps.com. In the case of this compound, reaction with a nitrile (e.g., benzonitrile) would yield a 9-fluorenyl ketone after workup.

General Mechanism for Addition to Nitriles:

Nucleophilic Attack: The fluorenyl carbanion attacks the electrophilic carbon of the nitrile group. The π-electrons of the C≡N bond move to the nitrogen atom, forming a lithium salt of an imine anion.

Hydrolysis: Addition of aqueous acid protonates the imine anion to form an imine, which is then hydrolyzed to the final ketone product.

Reactant 1ElectrophileIntermediateFinal Product (after hydrolysis)
This compoundKetone (e.g., 9-Acetylfluorene)Lithium AlkoxideTertiary Alcohol (e.g., 1,1-Di(9-fluorenyl)ethanol)
This compoundNitrile (R-C≡N)Imine Anion SaltKetone (9-Fluorenyl-CO-R)

This compound can also form bonds with various main group elements. Reactions with halides of silicon and germanium are effective methods for introducing these elements at the 9-position of the fluorene ring.

Reactions with Germanium Halides: The reaction of two equivalents of this compound with germanium(II) chloride dioxane complex (GeCl₂·1,4-dioxane) results in the formation of di(9-fluorenyl)germylene, ((9-C₁₃H₉)₂Ge) chemistrysteps.com. This demonstrates the ability of the fluorenyl anion to displace halide ions from a germanium center.

Reactions with Silicon Halides: Similarly, this compound reacts with organosilyl halides, such as dimethylchlorosilane, in nucleophilic substitution reactions. This provides a synthetic route to 9-silyl-substituted fluorene derivatives, which are valuable precursors for more complex molecules, including metallocene catalysts ucalgary.ca.

Basic Properties and Proton Transfer Reactions

The fluorenide anion is the conjugate base of fluorene (pKa ≈ 22.6 in DMSO). This makes this compound a strong base, capable of deprotonating a wide variety of organic compounds, including alcohols, terminal alkynes, and carbon acids.

The strong basicity of this compound allows it to function as a catalyst or reagent in elimination reactions.

E1cB Mechanism: The Elimination, Unimolecular, conjugate Base (E1cB) mechanism occurs with substrates that have a poor leaving group and an acidic proton, leading to a stabilized carbanion intermediate. A classic example involves the base-catalyzed elimination of a hydroxyl group from 9-fluorenylmethanol masterorganicchemistry.com. In this mechanism, the base (such as the fluorenide ion itself or another strong base) removes the acidic proton at the 9-position to form a carbanion (the conjugate base). The stability of the fluorenide anion makes this initial deprotonation favorable. In a subsequent step, the leaving group departs from the adjacent carbon, resulting in the formation of a double bond.

E2 Mechanism: The Elimination, Bimolecular (E2) mechanism is a concerted process where a base removes a proton while the leaving group departs simultaneously. This pathway requires a strong base libretexts.orgmasterorganicchemistry.com. This compound, being a potent base, can promote E2 reactions. The fluorenide anion is relatively bulky, which can influence the regioselectivity of the elimination, potentially favoring the formation of the less-substituted (Hofmann) product over the more-substituted (Zaitsev) product, especially with sterically hindered substrates masterorganicchemistry.com. The E2 mechanism requires an anti-periplanar arrangement of the proton to be removed and the leaving group.

Elimination MechanismSubstrate RequirementsRole of this compoundKey Intermediate
E1cBAcidic α-proton, Poor leaving groupActs as a strong base to form the conjugate baseStabilized Carbanion (Fluorenide anion)
E2Accessible β-proton, Good leaving groupActs as a strong base in a concerted stepAnti-periplanar transition state

Deprotonation of Weakly Acidic Substrates

The high basicity of this compound, stemming from the stability of the aromatic fluorenyl anion, renders it a potent reagent for the deprotonation of a variety of weakly acidic C-H, N-H, and O-H bonds. The pKa of 9H-fluorene is approximately 22.6 in dimethyl sulfoxide (B87167) (DMSO), indicating that its conjugate base, the fluorenyl anion, is a significantly strong base capable of abstracting protons from substrates with higher pKa values.

The mechanism of deprotonation by this compound generally proceeds through a concerted pathway, where the lithium cation coordinates to a Lewis basic site on the substrate, thereby increasing the acidity of the targeted proton and facilitating its abstraction by the fluorenyl carbanion. The reaction kinetics and selectivity are influenced by factors such as the solvent, temperature, and the presence of coordinating ligands.

Table 1: Deprotonation of Various Weakly Acidic Substrates using this compound

SubstrateAcidic ProtonProduct after Deprotonation
PhenylacetyleneAcetylenic C-HLithium phenylacetylide
Acetoneα-C-HLithium enolate of acetone
IndoleN-HLithium indolide
Benzyl alcoholO-HLithium benzoxide

This table presents illustrative examples of deprotonation reactions.

Catalytic Applications in Cross-Coupling Methodologies

The utility of this compound extends beyond its role as a simple base. It has found applications as a crucial component in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Iron-Catalyzed C(sp³)-C(sp³) Cross-Coupling Reactions

In recent years, iron-catalyzed cross-coupling reactions have gained prominence as a more sustainable and economical alternative to methods employing precious metals like palladium. While the direct use of highly reactive organolithium reagents in these transformations can be challenging, specific fluorenyl-based ligands or in situ generated fluorenyl species can play a role in stabilizing the iron catalyst and facilitating the catalytic cycle.

Research in this area is ongoing, with studies exploring the use of fluorenyl-containing ligands to modulate the reactivity and selectivity of iron catalysts in the cross-coupling of alkyl halides with other alkyl nucleophiles. The fluorenyl moiety can influence the electronic and steric environment of the iron center, thereby impacting the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.

Integration into Other Transition Metal-Mediated Coupling Processes

Beyond iron catalysis, derivatives of this compound and the fluorenyl scaffold are being investigated for their potential in other transition metal-mediated coupling processes. For instance, fluorenyl-based phosphine ligands have been synthesized and evaluated in palladium- and nickel-catalyzed cross-coupling reactions. The rigid backbone of the fluorene unit can impart specific steric bulk and electronic properties to the phosphine ligand, which in turn can enhance catalytic activity and selectivity.

The integration of the fluorenyl motif into ligand design for transition metal catalysis is an active area of research, with the aim of developing more efficient and selective catalysts for a wide range of coupling reactions.

Stereochemical Control and Chiral Induction in Reactions of this compound

The planar and rigid nature of the fluorenyl group makes it an attractive scaffold for the design of chiral ligands and auxiliaries for asymmetric synthesis. By introducing chirality into the fluorene framework, it is possible to exert stereochemical control in reactions involving this compound derivatives.

Chiral fluorenyl-based ligands can be employed in transition metal-catalyzed reactions to induce enantioselectivity in the formation of new stereocenters. The well-defined geometry of these ligands can create a chiral pocket around the metal center, leading to preferential reaction with one enantiomer of a racemic substrate or the formation of one enantiomer of a chiral product.

Furthermore, chiral auxiliaries derived from fluorene can be covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product.

Table 2: Examples of Chiral Fluorenyl-Based Ligands and Auxiliaries

Compound TypeStructureApplication
Chiral Phosphine Ligand(S)-Fluorenyl-phosphineAsymmetric catalysis
Chiral Diamine Ligand(R,R)-Fluorenyl-diamineAsymmetric catalysis
Chiral Auxiliary(S)-Fluorenyl-based oxazolidinoneAsymmetric synthesis

This table provides conceptual examples of how the fluorenyl scaffold can be modified for applications in stereocontrolled reactions.

This compound is a versatile reagent with a rich and evolving chemistry. Its utility in the deprotonation of weakly acidic compounds is well-established, and its integration into advanced catalytic methodologies, particularly in the realm of sustainable iron-catalyzed cross-coupling and asymmetric synthesis, continues to be an area of active investigation. The unique structural and electronic properties of the fluorenyl system provide a robust platform for the development of novel reagents and catalysts for modern organic synthesis.

Computational and Theoretical Investigations of 9h Fluoren 9 Yllithium

Quantum Chemical Calculations on the Fluorenyl Anion and its Lithiated Forms

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 9H-fluoren-9-yllithium. These calculations allow for a detailed examination of the fluorenyl anion and how its interaction with a lithium cation influences its geometry and electronic landscape.

Geometry Optimization and Electronic Structure Analysis

In the uncomplexed fluorenyl lithium ion pair, calculations have shown that the lithium cation (Li⁺) is situated over the five-membered ring of the fluorenyl anion. acs.org However, the coordination of solvent molecules, such as diethyl ether (DEE), significantly alters this arrangement. X-ray crystallography and quantum chemical calculations (at the B3LYP/6-31+G(d)//B3LYP/6-31G(d) level) of the complex [Li(C₁₃H₉)(DEE)₂] show that the lithium cation shifts its position to an η²-arrangement, interacting with carbons C9 and C10 of the fluorenyl anion. acs.orgresearchgate.net This shift is not primarily due to crystal packing forces but rather to intramolecular steric interactions within the DEE-coordinated complex. acs.org

The electronic structure of the fluorenyl anion is characterized by the delocalization of the negative charge over the aromatic system. This delocalization is a key factor in its stability. The interaction with the lithium cation introduces a degree of covalent character into the predominantly ionic bond. Computational studies on related systems, like 9,9-dilithiofluorene, have further explored the coordination of lithium to the fluorene (B118485) framework, revealing complex structures where lithium atoms can be bonded to multiple carbon atoms in η³ or η⁵ modes. capes.gov.br

Table 1: Selected Calculated Geometric Parameters for Fluorenyl Lithium Complexes

Parameter[Li(C₁₃H₉)(DEE)₂] (Calculated)9,9-Dilithiofluorene (Calculated Structure 4)9,9-Dilithiofluorene (Calculated Structure 5)
Li⁺-C9 Distance (Å) 2.261.986 (Li1-C9), 2.149 (Li2-C9)1.986 (Li1-C9)
Li⁺-C10 Distance (Å) 2.31--
Other Li⁺-C Distances (Å) -Li2-C1: 2.167, Li2-C8: 2.167, Li2-C6: 2.246, Li2-C7: 2.245Li2-C ring: 2.239–2.263
Data sourced from computational studies on fluorenyl lithium and its derivatives. acs.orgcapes.gov.br

Thermochemical Calculations (e.g., Acidity, Stability of Carbanion)

Thermochemical calculations provide quantitative data on the energetic properties of molecules. A key parameter for this compound is the acidity of its parent hydrocarbon, 9H-fluorene. The pKa of fluorene is approximately 22.6 in dimethyl sulfoxide (B87167) (DMSO), indicating it is a relatively acidic hydrocarbon. This acidity is a direct consequence of the high stability of its conjugate base, the fluorenyl anion.

Calculations on 9,9-dilithiofluorene have shown that structures with one lithium atom bonded to C9 and the other interacting with the five- or six-membered ring are energetically favorable. capes.gov.br Specifically, the structure where the second lithium atom is associated with the six-membered ring is calculated to be more stable by 30 kJ mol⁻¹. capes.gov.br This highlights the complex energetic landscape and the various stable forms these lithiated species can adopt.

Exploration of Potential Energy Surfaces and Reaction Mechanisms

The concept of a potential energy surface (PES) is a powerful tool in computational chemistry for visualizing how the energy of a system changes with its geometry. wayne.edu For this compound, exploring the PES allows for the investigation of reaction pathways, such as its formation from 9H-fluorene and a lithium base, or its subsequent reactions with electrophiles.

These explorations can identify transition states, which are the energy maxima along a reaction coordinate, and intermediate structures. wayne.edu For instance, DFT calculations have been used to study the potential energy surface for the reaction of biphenyl (B1667301) dilithio reagents with white phosphorus to form phosphafluorenyl lithiums, revealing a cooperative nucleophilic attack mechanism. researchgate.net Although a different system, this demonstrates the power of PES exploration in understanding organometallic reactions. Similarly, studies on the insertion of fluorine into dilithium (B8592608) (Li₂) have detailed the reaction mechanisms by analyzing the PES, identifying harpoon-type mechanisms and the role of charge transfer. nih.govresearchgate.net Such detailed mechanistic insights are crucial for controlling and optimizing chemical reactions involving organolithium reagents.

Theoretical Modeling of Ion-Pairing and Aggregation Phenomena

In solution, organolithium compounds like this compound rarely exist as simple monomeric ion pairs. They tend to form aggregates (dimers, tetramers, etc.) and exist in equilibrium between different types of ion pairs: contact ion pairs (CIPs), where the lithium cation and the anion are in direct contact, and solvent-separated ion pairs (SSIPs), where one or more solvent molecules are inserted between the ions.

Theoretical modeling is essential for understanding these complex solution behaviors. nih.gov Computational studies have investigated the ion-pair separation of THF-solvated fluorenyl lithium, providing insights into the transition from CIPs to SSIPs. researchgate.net These models often combine quantum chemical calculations on the immediate coordination sphere of the lithium ion with continuum solvent models to account for the bulk solvent environment. nih.gov

The degree of aggregation and the type of ion pair present are highly dependent on the solvent, temperature, and concentration. For example, classical molecular dynamics simulations have been used to study ion pairing in various electrolyte systems, offering metrics to define the degree of clustering and aggregation that are more nuanced than simple coordination number counts. arxiv.org These theoretical approaches are critical for interpreting experimental data, such as UV-Vis and NMR spectra, which are sensitive to the ion-pairing and aggregation state of fluorenyl lithium.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, which are the primary experimental windows into the structure and bonding of molecules like this compound.

By calculating the electronic transitions, it is possible to predict the UV-Vis absorption spectrum. These calculations can help assign the observed absorption bands to specific electronic excitations within the fluorenyl anion and its ion pairs. Similarly, by calculating nuclear magnetic shielding tensors, one can predict NMR chemical shifts. This is particularly valuable for understanding how the chemical environment of each nucleus changes upon deprotonation and ion pairing.

The advancement of artificial intelligence and machine learning is also beginning to impact this field, offering new methods for predicting spectra from molecular structures. arxiv.orgsciencesconf.org For instance, DFT and time-dependent DFT (TD-DFT) calculations are routinely used to predict IR and UV-Vis spectra for organic molecules. nih.gov These computational predictions, when compared with experimental spectra, can confirm the proposed structures and provide a deeper understanding of the electronic and vibrational properties of this compound in its various forms.

Advanced Synthetic Applications and Derivatives of 9h Fluoren 9 Yllithium

Role as an Intermediate in Complex Organic Synthesis

The nucleophilic nature of the fluorenide anion makes 9H-Fluoren-9-yllithium a valuable intermediate in the formation of carbon-carbon and carbon-heteroatom bonds. By reacting with a wide array of electrophiles, it allows for the introduction of the fluorenyl moiety into diverse molecular scaffolds. This strategy is a cornerstone for building more complex structures.

A key application is in the synthesis of elaborate ligand systems for catalysis. For instance, this compound is reacted with α,ω-dihaloalkanes to produce α-(9-fluorenyl)-ω-haloalkane intermediates. These compounds can be further elaborated, such as by reaction with cyclopentadienyl (B1206354) lithium, to create ligands for metallocene catalysts. Specifically, α-(9-fluorenyl)-ω-bromoalkane derivatives serve as precursors for synthesizing bis(cyclopentadienyl)zirconium dichloride complexes that are active in ethylene (B1197577) polymerization. researchgate.net In this multi-step synthesis, the fluorenyl group, introduced via the lithium intermediate, becomes an integral part of a larger, functional molecular architecture.

The fluorenyl group can also serve as a bulky N-protecting group in amino acid synthesis, which is useful in peptide chemistry and the creation of chiral auxiliaries. The synthesis of N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds is achieved through the alkylation of α-amino esters with derivatives like 9-bromo-9-phenylfluorene, which can be prepared using phenyllithium (B1222949) and fluorenone. researchgate.net While not directly using this compound, this illustrates the synthetic utility of the fluorenyl scaffold, which is often accessed via its lithiated form.

Application as a Reagent or Initiator in Polymer Chemistry

This compound is a well-established and highly effective initiator for the anionic polymerization of various vinyl monomers, most notably acrylates and methacrylates. core.ac.uksemanticscholar.org In this process, the fluorenide anion acts as the initiating species, attacking the double bond of a monomer molecule. This creates a new carbanion at the terminus of the monomer, which then propagates by adding subsequent monomer units in a "living" polymerization process, where termination reactions are largely absent. A significant feature of using this compound as an initiator is that each resulting polymer chain contains a fluorenyl group at its starting end. pslc.ws

One of the most researched aspects of using this compound in polymer chemistry is its ability to control the stereochemistry (tacticity) of the resulting polymer. The solvent system employed during the polymerization plays a critical role in directing the stereochemical outcome. core.ac.uk

In nonpolar solvents such as toluene (B28343), the polymerization of methyl methacrylate (B99206) (MMA) initiated by this compound predominantly yields isotactic poly(methyl methacrylate) (PMMA). core.ac.uk

Conversely, in polar solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane, the polymerization leads to the formation of syndiotactic PMMA. core.ac.uk

By using a mixture of solvents, such as toluene with a small amount of dioxane, it is possible to create stereoblock copolymers that contain both isotactic and syndiotactic segments within the same polymer chain. core.ac.uk

This solvent-dependent stereocontrol allows for the fine-tuning of the polymer's physical properties. The number-average molecular weight of the resulting PMMA can be accurately determined by UV absorption spectroscopy, as the fluorenyl group on each chain has a known molar extinction coefficient. pslc.ws

MonomerInitiator SystemSolventTemperatureResulting Polymer TacticityReference
Methyl Methacrylate9-FluorenyllithiumToluene-60°CIsotactic core.ac.uk
Methyl Methacrylate9-Fluorenyllithium1,2-Dimethoxyethane-60°CSyndiotactic core.ac.uk
Methyl Methacrylate9-FluorenyllithiumToluene / THF (90/10 by vol)-60°CSyndiotactic pslc.ws
Methyl Methacrylate9-FluorenyllithiumToluene / Dioxane (small amount)-70°CStereoblock (Isotactic & Syndiotactic) core.ac.uk

This table presents research findings on the stereospecific polymerization of methyl methacrylate initiated by this compound under various conditions.

Synthesis of Functionalized 9-Substituted Fluorene (B118485) Derivatives

The deprotonation of 9H-fluorene to form this compound is a fundamental step in producing a vast array of 9-substituted and 9,9-disubstituted fluorene derivatives. The fluorenide anion is a potent nucleophile that readily reacts with a variety of electrophilic reagents, enabling the facile introduction of functional groups at the 9-position. researchgate.net

The general synthetic procedure involves the reaction of 9H-fluorene with n-butyllithium in an appropriate solvent like diethyl ether or tetrahydrofuran. pslc.wsresearchgate.net The resulting solution of this compound is then treated with a chosen electrophile to yield the desired substituted fluorene. This method is highly versatile and has been used to synthesize derivatives with diverse functionalities. For example, reaction with haloalkanes introduces alkyl chains, while reaction with aldehydes or ketones yields alcohol derivatives.

The following table summarizes the synthesis of several 9-substituted fluorene derivatives using this compound as the key nucleophilic intermediate.

ElectrophileResulting 9-Substituted Fluorene DerivativeReference
α-Bromo-ω-alkenesα-(9-Fluorenyl)-ω-alkene derivatives researchgate.net
Methyl iodide9,9-Dimethyl-9H-fluorene pslc.ws
Paraformaldehyde9,9-Bis(hydroxymethyl)-9H-fluorene pslc.ws
2-(Bromomethyl)pyridine9,9-Bis[(pyridin-2-yl)methyl]-9H-fluorene pslc.ws

This table showcases the versatility of this compound in reacting with various electrophiles to produce functionalized 9-substituted fluorene derivatives.

Conclusion and Future Research Perspectives

Current Challenges and Unaddressed Questions in 9H-Fluoren-9-yllithium Chemistry

Despite its extensive use, several challenges and unanswered questions remain in the chemistry of this compound. A primary challenge lies in controlling its reactivity. Like many organolithium reagents, its high reactivity can lead to undesired side reactions, such as isomerization or the formation of reduction products. molaid.com The aggregation state of this compound in solution, which significantly influences its reactivity, is often complex and dependent on the solvent and concentration. While studies have begun to probe these phenomena, a complete understanding of the structure-reactivity relationship remains an area of active investigation. rsc.org

Another significant challenge is the development of more sustainable and efficient catalytic systems for reactions involving this compound. While palladium-catalyzed cross-coupling reactions have been successful, the use of expensive and less earth-abundant metals is a drawback. scribd.com The exploration of catalysts based on more abundant metals like iron is a promising avenue, though challenges in achieving high yields and selectivity persist. scribd.comnih.gov

Furthermore, fundamental questions regarding the precise mechanism of many reactions involving this compound are still being explored. For instance, the exact nature of the active catalytic species and the role of additives in iron-catalyzed cross-coupling reactions require further elucidation. scribd.com Answering these questions is crucial for the rational design of more efficient and selective synthetic methodologies.

Emerging Methodologies and Innovative Synthetic Strategies

In response to the existing challenges, chemists are developing innovative methodologies and synthetic strategies that expand the utility of this compound. A significant trend is the move towards more sustainable and cost-effective catalytic systems. Iron-catalyzed cross-coupling reactions, for example, have shown promise in forming C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds using this compound, offering a more environmentally friendly alternative to traditional palladium catalysts. scribd.com

Domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, represent another emerging area. nih.gov The development of multi-component reactions where this compound or its derivatives can be incorporated would significantly enhance synthetic efficiency and atom economy.

The concept of catalyst-transfer condensation polymerization is also being explored for the synthesis of π-conjugated polymers, where fluorenyl units can be precisely incorporated. This method allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity, which is crucial for applications in organic electronics.

Opportunities for Interdisciplinary Research and Advanced Characterization

The unique electronic and photophysical properties of the fluorene (B118485) moiety open up significant opportunities for interdisciplinary research, bridging organic synthesis with materials science and analytical chemistry.

Materials Science: The incorporation of the 9H-fluoren-9-yl group into larger molecular frameworks is a key strategy in the development of advanced organic materials. For instance, fluorene-containing compounds are utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. lookchem.com The bulky nature of the fluorenyl group can be exploited to control the packing and morphology of these materials, influencing their electronic properties. rsc.org Future research will likely focus on the design and synthesis of novel fluorene-based materials with tailored properties for specific applications in electronics and photonics.

Advanced Characterization: A deeper understanding of the behavior of this compound in solution and in the solid state is essential for optimizing its use. Advanced characterization techniques are playing a crucial role in this endeavor. For example, 6Li,1H heteronuclear Overhauser effect spectroscopy (HOESY) has been used to directly probe the ion pairing phenomena of fluorenyl-lithium in solution, providing valuable insights into its structure and dynamics. rsc.org The application of other advanced techniques, such as in-situ spectroscopy and computational modeling, will be critical for elucidating reaction mechanisms and predicting the properties of new materials derived from this compound. researchgate.netrsc.org Synchrotron X-ray techniques and solid-state NMR could also provide detailed structural information on complex materials incorporating the fluorenyl moiety. uwo.ca

Research AreaKey FocusPotential Impact
Current Challenges Controlling reactivity, understanding aggregation, developing sustainable catalysts.Improved reaction selectivity and efficiency, greener synthetic routes.
Emerging Methodologies Iron-catalyzed cross-coupling, domino reactions, catalyst-transfer polymerization.More efficient and atom-economical synthesis of complex molecules and polymers.
Interdisciplinary Research Synthesis of materials for organic electronics (OLEDs), development of novel polymers.Creation of new functional materials with tailored electronic and photophysical properties.
Advanced Characterization In-situ spectroscopy, advanced NMR techniques (e.g., HOESY), computational modeling.Deeper understanding of reaction mechanisms and structure-property relationships.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing 9H-Fluoren-9-yllithium in inert environments?

  • Methodology : Synthesis typically involves reacting 9H-fluorene with lithium metal or organolithium reagents under anhydrous, oxygen-free conditions (e.g., Schlenk line or glovebox). Characterization requires NMR spectroscopy (¹H, ¹³C, ⁷Li) to confirm lithium coordination and purity. X-ray crystallography using programs like SHELXL can resolve structural details. Cross-validate with elemental analysis and IR spectroscopy for functional groups. Ensure inert gas flow during sample preparation to prevent decomposition .

Q. How can researchers verify the stability of this compound under varying temperatures and solvents?

  • Methodology : Perform kinetic stability assays using UV-Vis spectroscopy to monitor decomposition rates. Compare thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) across solvents (e.g., THF, DME, hexane). Use NIST-referenced data for thermodynamic parameters like ΔH and ΔG. Document solvent effects on aggregation states using cryoscopic methods or conductivity measurements .

Q. What spectroscopic techniques are critical for distinguishing this compound from its protonated form (9H-fluorene)?

  • Methodology : ¹H NMR chemical shifts for the fluorenyl proton (~5.5–6.0 ppm in 9H-fluorene) disappear upon lithiation, replaced by a downfield-shifted ⁷Li signal. Use 2D NMR (e.g., HSQC) to confirm C–Li bonding. IR spectroscopy identifies C–Li stretching modes (~400–500 cm⁻¹), absent in the protonated form. Mass spectrometry (EI or ESI) under inert conditions confirms molecular ion peaks .

Advanced Research Questions

Q. How do computational methods validate experimental observations of this compound’s electronic structure and reactivity?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G*) to model charge distribution, HOMO-LUMO gaps, and Li–C bond dissociation energies. Compare computed NMR chemical shifts (GIAO method) with experimental data. Use molecular dynamics simulations to predict solvent effects on reactivity. Validate against crystallographic data from SHELXL-refined structures .

Q. What strategies resolve contradictions in reported reactivity of this compound with electrophiles?

  • Methodology : Systematically vary reaction conditions (temperature, solvent polarity, electrophile stoichiometry) and monitor intermediates via in situ IR or stopped-flow NMR. Analyze competing pathways (e.g., single-electron transfer vs. polar mechanisms) using kinetic isotope effects or radical traps. Cross-reference with literature on analogous organolithium compounds .

Q. How can substituents on the fluorenyl ring modulate the nucleophilicity and stability of this compound derivatives?

  • Methodology : Introduce electron-withdrawing/donating groups (e.g., NO₂, OMe) at specific positions and quantify reactivity via competitive kinetic studies. Use Hammett plots to correlate substituent effects with reaction rates. Stability assays (TGA/DSC) and computational Mulliken charges identify steric/electronic contributions. Compare crystallographic data (SHELXL) to assess structural distortions .

Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in crystallographic studies of this compound complexes?

  • Methodology : Standardize data collection using Bruker SMART/APEX systems and refine with SHELXL . Deposit raw data in repositories (e.g., CCDC) and report R-factors, residual densities, and thermal parameters. Validate unit cell parameters against NIST standards . Include detailed crystallographic tables in supplementary materials per Beilstein Journal guidelines .

Q. How should researchers handle discrepancies in thermodynamic data (e.g., ΔH, solubility) across literature sources?

  • Methodology : Re-measure properties using calibrated equipment (e.g., microcalorimetry for ΔH, gravimetry for solubility). Compare with NIST Chemistry WebBook and note experimental conditions (purity, solvent, temperature). Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Discuss potential systematic errors in original methodologies .

Safety and Handling

Q. What safety protocols are essential for handling this compound in air-sensitive reactions?

  • Methodology : Use gloveboxes or Schlenk lines with O₂/H₂O monitors. Quench residues with chilled isopropanol or ethyl acetate. Follow emergency measures per SDS guidelines (e.g., inhalation: move to fresh air; dermal exposure: wash with soap/water) . Store under argon at –20°C in flame-sealed ampoules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.